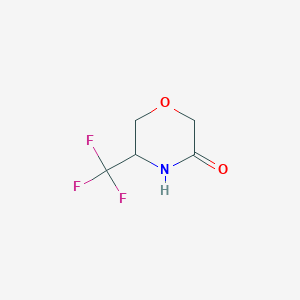
3-Amino-1-(2-bromophényl)propan-1-ol
Vue d'ensemble
Description
3-Amino-1-(2-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenylpropanolamine, featuring an amino group and a hydroxyl group on a three-carbon chain attached to a bromophenyl ring
Applications De Recherche Scientifique
3-Amino-1-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromophenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 1-phenylpropan-1-ol followed by amination. The reaction typically proceeds as follows:
Bromination: 1-Phenylpropan-1-ol is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(2-bromophenyl)propan-1-ol.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to introduce the amino group, resulting in the formation of 3-Amino-1-(2-bromophenyl)propan-1-ol.
Industrial Production Methods
Industrial production of 3-Amino-1-(2-bromophenyl)propan-1-ol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-Amino-1-phenylpropan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 3-Amino-1-(2-bromophenyl)propan-1-one.
Reduction: 3-Amino-1-phenylpropan-1-ol.
Substitution: 3-Amino-1-(2-azidophenyl)propan-1-ol.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-bromophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially modulating their activity. The bromine atom may also play a role in enhancing binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Amino-1-(3-bromophenyl)propan-1-ol: The bromine atom is positioned differently on the phenyl ring, affecting its chemical behavior.
3-Amino-1-(4-bromophenyl)propan-1-ol: Similar to the above compound but with the bromine atom in the para position.
Uniqueness
3-Amino-1-(2-bromophenyl)propan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


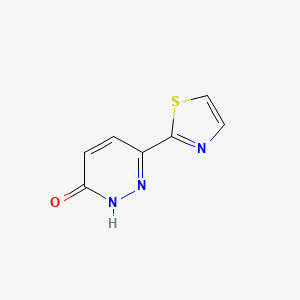
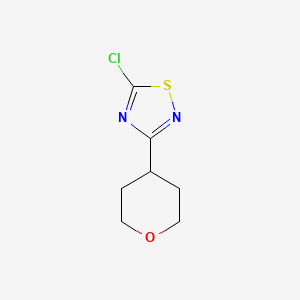
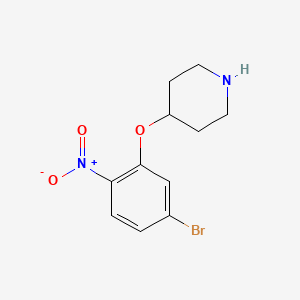
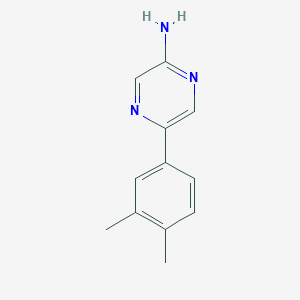
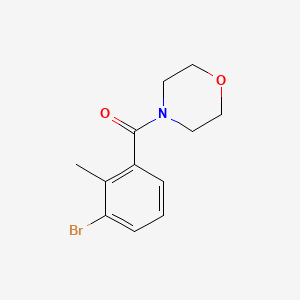
![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
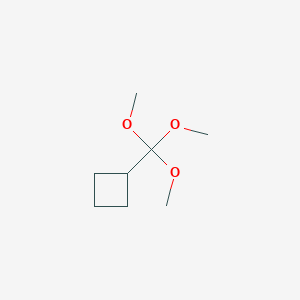
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
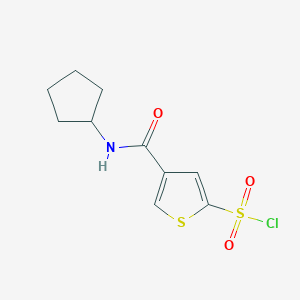

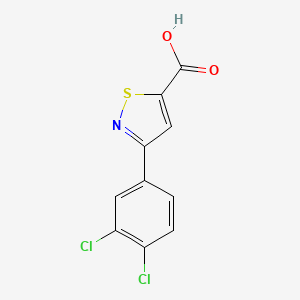
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
